Technical Whitepaper: Di(ethylene glycol-d2) [CAS 18995-18-1]
Technical Whitepaper: Di(ethylene glycol-d2) [CAS 18995-18-1]
This guide is structured as a high-level technical whitepaper designed for researchers requiring precise control over isotopic labeling and spectroscopic analysis.
Precision Reagents for NMR Spectroscopy and Mechanistic Tracing [1][2]
Executive Summary
Di(ethylene glycol-d2) (DEG-d2), identified by CAS 18995-18-1, is the hydroxyl-deuterated isotopologue of diethylene glycol.[1][2] Unlike backbone-deuterated variants, DEG-d2 carries its isotopic label on the terminal hydroxyl groups (
However, the utility of DEG-d2 is governed by a strict thermodynamic limitation: the lability of the O-D bond.[1][2] This guide provides the technical scaffolding to utilize DEG-d2 effectively, detailing the physical properties, handling protocols to prevent isotopic scrambling, and its specific applications in drug development and material science.[2]
Chemical Identity & Physical Architecture[1][2][3]
The defining feature of CAS 18995-18-1 is the substitution of the hydroxyl protons with deuterium.[1] This results in a mass shift of +2 Da relative to the protium isotopologue.[2][3]
Structural Specification
-
IUPAC Name: 2-(2-Deuteriooxyethoxy)ethan-1-ol-d (or Bis(2-hydroxyethyl) ether-d2)[1][2]
-
Linear Formula:
-
Isotopic Purity: Typically
[1][2]
Physicochemical Properties Table[1][2][4]
| Property | Value | Technical Note |
| Molecular Weight | 108.13 g/mol | Standard DEG is 106.12 g/mol .[1][2] |
| Appearance | Colorless, viscous liquid | Hygroscopic.[2][3][4] |
| Boiling Point | 245 °C | High boiling point makes removal difficult; requires vacuum.[3] |
| Melting Point | -10 °C | Remains liquid at standard refrigeration temps.[1][2][3] |
| Density | 1.139 g/mL (at 25 °C) | Slightly denser than DEG-h2 (1.118 g/mL) due to isotope effect.[1][2][3] |
| Refractive Index | Comparable to standard DEG.[1][3] | |
| Solubility | Miscible with water, alcohols | Critical: Instantly exchanges D with H in protic solvents.[2][3] |
The Deuterium Advantage: Mechanism & Utility[1]
NMR Spectroscopy: Signal Silencing
In proton NMR (
-
Mechanism: By using DEG-d2, the hydroxyl signal is effectively "erased" from the
spectrum (shifted to the deuterium channel).[1][2] -
Application: Ideal for analyzing the backbone coupling constants of glycol-derivatives without interference from OH exchange broadening.[1][2][3]
Polymer Science: Hydrogen Bonding Tracers
DEG is a common chain extender in Polyurethanes (PU) and Polyesters.[1][2][3]
-
Isotope Effect: The
bond is slightly weaker/longer than the bond (Ubbelohde effect).[1][3] -
Utility: Researchers use DEG-d2 to study the kinetics of polymerization and the formation of hard/soft segment domains in PUs using vibrational spectroscopy (IR/Raman), where the O-D stretch (
) is distinct from the O-H stretch ( ).[1][2]
Critical Handling Protocols (Self-Validating Systems)
The Core Challenge: The O-D bond is chemically labile.[3] Exposure to atmospheric moisture (
To maintain scientific integrity, the following protocols must be treated as closed-loop systems .
Protocol A: Anhydrous Storage & Aliquoting[1][2]
-
Validation Step: Use a colorimetric moisture indicator (e.g., molecular sieves with cobalt indicator) in the secondary containment.[2][3]
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Septum Technique: Never open the bottle to air.[3] Always use a syringe with a long needle through a septum.[2][3]
Protocol B: NMR Sample Preparation (The "Dry-Box" Method)
This workflow ensures that the sample reaching the NMR magnet has not undergone H/D exchange.[1][2]
DOT Diagram: NMR Preparation Workflow
Figure 1: Closed-loop workflow for preparing NMR samples with labile deuterated solvents.
Biological & Pharmaceutical Context
Metabolic Stability Warning
Crucial Distinction: Researchers must distinguish between Backbone Deuteration (C-D) and Hydroxyl Deuteration (O-D).[1][3]
-
DEG-d2 (CAS 18995-18-1) is NOT suitable for in vivo metabolic tracking (ADME) where the goal is to track the glycol moiety.[1][2] The deuterium label will exchange with body water almost instantly upon administration.[3]
-
Correct Use: It is used as an Internal Standard for mass spectrometry (GC-MS/LC-MS) only if the extraction and ionization solvents are anhydrous or if the specific mass shift of the derivatized product (e.g., TMS-derivative) retains the isotope.[1][2]
Toxicity (DEG Context)
While deuteration does not significantly alter acute toxicity, the underlying molecule (Diethylene Glycol) is a known toxin.[1][2]
-
Mechanism: Metabolized by Alcohol Dehydrogenase (ADH) to 2-hydroxyethoxyacetic acid (HEAA) and Diglycolic acid, leading to renal failure.[1][2]
-
Safety: Handle with the same rigorous PPE (gloves, goggles, fume hood) as standard DEG.[2][3]
Synthesis & Stability Logic
For researchers needing to verify the quality of their reagent or synthesize it in-house:
Synthesis Route (Exchange Method):
-
Reagents: Diethylene Glycol (
) + (Excess). -
Process: Equilibrium exchange followed by removal of
via distillation.[1][3] -
Repetition: The process is repeated 3-4 times to achieve
D-enrichment. -
Drying: Final drying over activated Molecular Sieves (3Å or 4Å).
DOT Diagram: H/D Exchange Equilibrium
Figure 2: Iterative exchange mechanism for the synthesis of high-purity DEG-d2.
References
-
Sigma-Aldrich. Di(ethylene glycol-d2) Product Specification & MSDS. Accessed 2026.[1][3][5] Link
-
BOC Sciences. Isotope Labeling and Diethylene Glycol-d2 Properties.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diethylene Glycol. Link
-
FDA Guidance. Testing of Glycerin for Diethylene Glycol. (Context on DEG toxicity and handling standards). Link[1][2]
-
Santa Cruz Biotechnology. Di(ethylene glycol-d2) CAS 18995-18-1 Data Sheet. Link
